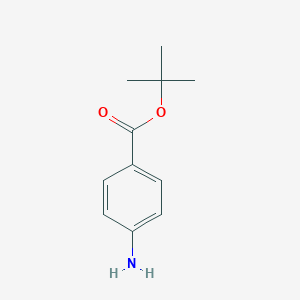

tert-Butyl 4-aminobenzoate

Description

The exact mass of the compound tert-Butyl 4-aminobenzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31647. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality tert-Butyl 4-aminobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-aminobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYORUZMJUKHKFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00283457 | |

| Record name | tert-Butyl 4-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18144-47-3 | |

| Record name | 18144-47-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-Butyl 4-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-amino-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl 4-aminobenzoate CAS number and properties

An In-depth Technical Guide to tert-Butyl 4-aminobenzoate (B8803810)

CAS Number: 18144-47-3

This technical guide provides a comprehensive overview of tert-Butyl 4-aminobenzoate, a key chemical intermediate in various fields of research and development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Chemical and Physical Properties

tert-Butyl 4-aminobenzoate is a white to off-white crystalline solid.[1] It is characterized by the presence of a tert-butyl ester functional group attached to a 4-aminobenzoate moiety.[1] This structure imparts specific chemical properties that make it a valuable building block in organic synthesis.

Table 1: Physical and Chemical Properties of tert-Butyl 4-aminobenzoate

| Property | Value | Reference |

| CAS Number | 18144-47-3 | [2] |

| Molecular Formula | C₁₁H₁₅NO₂ | [2] |

| Molecular Weight | 193.24 g/mol | [2] |

| Appearance | White to almost white powder | |

| Melting Point | 108-110 °C | |

| Boiling Point | 322.4 °C at 760 mmHg | [3] |

| Density | 1.078 g/cm³ | [3] |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and acetone; limited solubility in water. | [1] |

Spectroscopic Data

The structural identity of tert-Butyl 4-aminobenzoate can be confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for tert-Butyl 4-aminobenzoate

| Spectrum Type | Peak Assignments | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.79 (d, J=8.6 Hz, 2H, Ar-H), 6.61 (d, J=8.6 Hz, 2H, Ar-H), 4.00 (br s, 2H, NH₂), 1.56 (s, 9H, C(CH₃)₃) | [2] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 165.9 (C=O), 150.4 (Ar-C), 131.3 (Ar-CH), 121.7 (Ar-C), 113.7 (Ar-CH), 80.0 (C(CH₃)₃), 28.3 (C(CH₃)₃) | [2] |

| Infrared (IR) | νₘₐₓ 3415, 3345, 3235, 2972, 1682, 1598, 1367, 1287, 1154, 1115 cm⁻¹ | [2] |

Applications in Research and Development

tert-Butyl 4-aminobenzoate is a versatile intermediate with applications in several areas:

-

Pharmaceutical Synthesis: It serves as a crucial building block in the synthesis of various pharmaceutical compounds, including local anesthetics and anti-inflammatory agents.[3][4]

-

Peptide Synthesis: The tert-butyl ester group can function as a protecting group for the carboxylic acid moiety of the amino acid, preventing it from participating in unwanted side reactions during peptide coupling.

-

Agrochemicals: It is utilized in the development of new agrochemicals.

-

Cosmetics: Its UV-absorbing properties make it a useful ingredient in sunscreen formulations.[4]

-

Polymer Chemistry: It is used as a monomer in the production of polymers with enhanced thermal stability and mechanical properties.[4]

Experimental Protocols

Synthesis of tert-Butyl 4-aminobenzoate

A common method for the synthesis of tert-Butyl 4-aminobenzoate is the reduction of tert-butyl 4-nitrobenzoate (B1230335).[2]

Materials:

-

tert-Butyl 4-nitrobenzoate

-

Methanol (B129727) (MeOH)

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

Celite

Procedure:

-

Dissolve tert-butyl 4-nitrobenzoate (4.75 g, 21.279 mmol) in methanol (200 ml).

-

Carefully add 10% Pd/C (475 mg, 0.1 equiv. w/w) to the solution.

-

Evacuate the reaction flask and purge with nitrogen gas.

-

Re-evacuate the flask and purge with hydrogen gas.

-

Stir the mixture vigorously under a hydrogen atmosphere for 5 hours, or until the reaction is complete (monitored by TLC).

-

Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the product as a white solid (4.11 g, 21.269 mmol, quantitative yield).[2]

Visualizations

Logical Relationship in Synthesis

The following diagram illustrates the role of tert-Butyl 4-aminobenzoate as a key intermediate in the synthesis of more complex molecules.

Caption: Role of tert-Butyl 4-aminobenzoate in synthesis.

Experimental Workflow: Synthesis of tert-Butyl 4-aminobenzoate

This diagram outlines the key steps in the synthesis of tert-Butyl 4-aminobenzoate from its nitro precursor.

Caption: Synthesis workflow of tert-Butyl 4-aminobenzoate.

Safety and Handling

tert-Butyl 4-aminobenzoate is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions.

-

Hazard Classifications: Eye Irritant 2, Skin Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system).

-

Precautionary Statements: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.[1]

-

First Aid: In case of inhalation, move the person to fresh air. For skin contact, wash off with soap and plenty of water. In case of eye contact, rinse cautiously with water for several minutes. If swallowed, rinse mouth with water. In all cases of exposure, consult a physician.[1]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container. It is sensitive to carbon dioxide and air.[1]

This technical guide provides essential information for the safe and effective use of tert-Butyl 4-aminobenzoate in a laboratory setting. For more detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Tert-Butyl 4-Aminobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-aminobenzoate (B8803810) is an aromatic ester of significant interest in the fields of organic synthesis and medicinal chemistry. It serves as a crucial building block and intermediate in the preparation of various organic molecules, most notably as a precursor in the synthesis of local anesthetics and other pharmaceutical agents.[1][2] Its structural features, including the bulky tert-butyl group and the reactive amino functionality, impart unique physicochemical properties that are critical to its application and handling. This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of tert-butyl 4-aminobenzoate, complete with detailed experimental protocols and visual representations of its synthetic pathway and role in drug development.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in various chemical and biological systems. These properties influence its reactivity, solubility, and ultimately its suitability for specific applications. The key physicochemical data for tert-butyl 4-aminobenzoate are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO₂ | [3] |

| Molecular Weight | 193.24 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 108-110 °C | [3] |

| Boiling Point | 322.4 ± 15.0 °C (Predicted) | |

| Density | 1.078 ± 0.06 g/cm³ (Predicted) | |

| pKa | 2.43 ± 0.10 (Predicted) | |

| Solubility | Limited solubility in water; soluble in organic solvents such as ethanol (B145695) and acetone. | [1] |

| LogP | 2.87 (for the related compound butyl 4-aminobenzoate) | [4] |

Experimental Protocols

Accurate determination of physicochemical properties is paramount in chemical research and drug development. The following sections detail the standard experimental methodologies for measuring the key properties of a solid organic compound like tert-butyl 4-aminobenzoate.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry, finely powdered tert-butyl 4-aminobenzoate is placed in a mortar and ground to a fine powder.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The sample is heated rapidly to about 15-20°C below the expected melting point and then the heating rate is slowed to 1-2°C per minute.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

Solubility Assessment

Understanding the solubility of a compound is essential for its formulation, purification, and use in reactions.

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

-

Test tubes and rack

-

Vortex mixer or stirring rods

-

Graduated pipettes

-

Spatula

Procedure:

-

Solvent Selection: A range of solvents of varying polarities should be tested, including water, ethanol, acetone, and a nonpolar solvent like hexane.

-

Qualitative Determination: To a test tube containing a small, accurately weighed amount of tert-butyl 4-aminobenzoate (e.g., 10 mg), a measured volume of the solvent (e.g., 1 mL) is added.

-

Mixing: The mixture is agitated vigorously using a vortex mixer or by stirring for a set period (e.g., 1-2 minutes).

-

Observation: The sample is visually inspected for the presence of undissolved solid. If the solid has completely dissolved, the compound is considered soluble in that solvent at that concentration. If not, it is classified as sparingly soluble or insoluble.

pKa Determination

The pKa value provides insight into the acidic or basic nature of a compound and is crucial for understanding its ionization state at different pH values, which affects its absorption and distribution in biological systems.

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). For an amine, it refers to the pKa of its conjugate acid. Titration with a strong base or acid can be used to determine the pKa by monitoring the pH change.

Apparatus:

-

pH meter

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solutions of hydrochloric acid and sodium hydroxide

Procedure:

-

Sample Preparation: A known concentration of tert-butyl 4-aminobenzoate is dissolved in a suitable solvent mixture (e.g., water/ethanol).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amino groups are protonated.

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical parameter in drug development as it influences membrane permeability and interaction with biological targets.

Principle: The LogP is the logarithm of the ratio of the concentrations of a compound in a two-phase system consisting of a nonpolar solvent (typically n-octanol) and an aqueous solvent (water).

Apparatus:

-

Separatory funnel

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

-

n-Octanol and water

Procedure (Shake-Flask Method):

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of tert-butyl 4-aminobenzoate is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel and shaken until equilibrium is reached.

-

Phase Separation: The two phases are allowed to separate completely.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique like UV-Vis spectrophotometry or HPLC.

-

Calculation: The LogP is calculated using the formula: LogP = log₁₀([concentration in octanol] / [concentration in water]).

Visualizations

The following diagrams illustrate the synthesis of tert-butyl 4-aminobenzoate and its role as a key intermediate in the development of local anesthetics.

The 4-aminobenzoate moiety is a well-established pharmacophore in many local anesthetics.[5][6] These drugs typically function by reversibly blocking sodium channels in nerve membranes, thereby inhibiting the propagation of nerve impulses and producing a local numbing effect.[5][7] The lipophilic tert-butyl group in tert-butyl 4-aminobenzoate can influence the overall lipophilicity of the final drug molecule, which in turn affects its potency and duration of action.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of tert-butyl 4-aminobenzoate, a compound of considerable importance in synthetic and medicinal chemistry. The presented data and experimental protocols offer a valuable resource for researchers and professionals engaged in the development of new chemical entities. A thorough understanding of these fundamental properties is critical for the effective and safe utilization of tert-butyl 4-aminobenzoate in laboratory and industrial settings, particularly in its role as a key intermediate in the synthesis of pharmaceuticals.

References

- 1. CAS 18144-47-3: TERT-BUTYL 4-AMINOBENZOATE | CymitQuimica [cymitquimica.com]

- 2. pharmacy180.com [pharmacy180.com]

- 3. 4-氨基苯甲酸叔丁酯 ≥98.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 4. Butyl 4-aminobenzoate | C11H15NO2 | CID 2482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00476A [pubs.rsc.org]

- 6. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The local anesthetic n-butyl-p-aminobenzoate selectively affects inactivation of fast sodium currents in cultured rat sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

tert-Butyl 4-aminobenzoate: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of tert-Butyl 4-aminobenzoate (B8803810), a key chemical intermediate in pharmaceutical and organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document details the molecule's structural and physical properties, its role in synthetic methodologies, and provides a logical framework for its application.

Molecular Structure and Chemical Identity

Tert-Butyl 4-aminobenzoate, also known as 4-(tert-Butoxycarbonyl)aniline, is an ester derivative of 4-aminobenzoic acid.[1][2] The molecular structure consists of a central benzene (B151609) ring substituted with an amino group (-NH₂) at position 4 and a tert-butyl ester group (-COOC(CH₃)₃) at position 1. The presence of the bulky tert-butyl group imparts specific solubility and reactivity characteristics to the molecule.

The IUPAC name for this compound is tert-butyl 4-aminobenzoate.[2] Its chemical formula is C₁₁H₁₅NO₂.[1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for tert-Butyl 4-aminobenzoate is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 193.24 g/mol | [1][3][4][5] |

| CAS Number | 18144-47-3 | [1][4][5] |

| Appearance | White to off-white or light yellow crystalline powder | [4] |

| Melting Point | 108-110 °C | [1][4] |

| Boiling Point | 322.4 °C at 760 mmHg | [1] |

| Density | 1.078 g/cm³ | [1] |

| SMILES | CC(C)(C)OC(=O)c1ccc(N)cc1 | [4] |

| InChI | 1S/C11H15NO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,12H2,1-3H3 | [4] |

Role in Organic Synthesis and Drug Development

Tert-Butyl 4-aminobenzoate is a versatile intermediate in organic synthesis, primarily utilized in the pharmaceutical and cosmetic industries.[6]

-

Pharmaceutical Intermediate: It serves as a crucial building block in the synthesis of more complex molecules, including local anesthetics and anti-inflammatory agents.[6] The amino group provides a reactive site for amide bond formation, a cornerstone of medicinal chemistry.

-

Peptide Synthesis: The compound is suitable for use in solution-phase peptide synthesis.[4] The amino group can be coupled with an N-protected amino acid to form a peptide bond. The tert-butyl ester can serve as a protecting group for the C-terminus of a dipeptide or larger peptide fragment.

-

UV-Absorbing Agent: In the cosmetic industry, it is used in formulations for its UV-absorbing properties, contributing to the efficacy of sunscreens.[6]

The diagram below illustrates a generalized workflow where tert-Butyl 4-aminobenzoate is used as a building block in peptide synthesis.

Experimental Protocol: General Procedure for Amide Coupling

The following is a generalized experimental protocol for the coupling of an N-protected amino acid with tert-Butyl 4-aminobenzoate. This methodology is fundamental in the synthesis of amide derivatives for drug discovery.

Objective: To synthesize a protected dipeptide via amide bond formation.

Materials:

-

N-Protected Amino Acid (e.g., Boc-glycine)

-

tert-Butyl 4-aminobenzoate

-

Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

-

Base (optional, e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

Procedure:

-

Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 equivalent) and tert-Butyl 4-aminobenzoate (1.0 equivalent) in the anhydrous solvent.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is done to control the exothermic reaction and minimize potential side reactions.

-

Addition of Coupling Agent: Add the coupling agent (1.1 equivalents) to the stirred solution. If an acid scavenger is required, a non-nucleophilic base like DIPEA can be added.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). The filtrate is then typically washed sequentially with a dilute acid solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the pure protected dipeptide.

This protocol illustrates a common application of tert-Butyl 4-aminobenzoate as a nucleophile in a standard peptide coupling reaction, a foundational technique in the synthesis of peptide-based therapeutics and other complex organic molecules.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Benzoic acid, 4-amino-, 1,1-dimethylethyl ester | C11H15NO2 | CID 233272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

- 4. peptide.com [peptide.com]

- 5. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis1 | Semantic Scholar [semanticscholar.org]

Solubility of Tert-butyl 4-aminobenzoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-aminobenzoate (B8803810) is an organic compound of interest in pharmaceutical and chemical synthesis. Its solubility in various organic solvents is a critical parameter for process development, formulation, and purification. This technical guide provides an overview of the known solubility characteristics of tert-butyl 4-aminobenzoate, detailed experimental protocols for its solubility determination, and a framework for the systematic collection and presentation of solubility data. While specific quantitative solubility data for tert-butyl 4-aminobenzoate in a range of organic solvents is not extensively reported in publicly available literature, this guide equips researchers with the necessary methodology to generate this crucial data.

Introduction

Tert-butyl 4-aminobenzoate (CAS 18144-47-3) is an ester characterized by a tert-butyl group and a 4-aminobenzoate moiety.[1] This structure imparts a degree of lipophilicity, suggesting solubility in organic solvents. Qualitative assessments indicate that tert-butyl 4-aminobenzoate is soluble in solvents such as ethanol (B145695) and acetone, while exhibiting limited solubility in water due to its hydrophobic tert-butyl group.[1] However, for applications in drug development and chemical manufacturing, precise, quantitative solubility data as a function of temperature is essential for designing and optimizing crystallization processes, preparing formulations, and ensuring product purity.

This document outlines a standardized approach to experimentally determine and report the solubility of tert-butyl 4-aminobenzoate in various organic solvents.

Quantitative Solubility Data

Table 1: Template for Experimental Solubility Data of Tert-butyl 4-aminobenzoate

| Solvent | Temperature (°C) | Temperature (K) | Mole Fraction (x) | Solubility ( g/100g solvent) |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Toluene | ||||

| Other |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of tert-butyl 4-aminobenzoate in organic solvents using the widely accepted isothermal saturation (shake-flask) method followed by gravimetric analysis. This method is reliable and suitable for generating the data required for the table above.

Materials and Equipment

-

Tert-butyl 4-aminobenzoate (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer or temperature probe

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials or flasks with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Pipettes and volumetric flasks

-

Drying oven

Procedure

-

Sample Preparation: Add an excess amount of tert-butyl 4-aminobenzoate to a series of vials, each containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Place the sealed vials in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period to ensure equilibrium is reached. The time required for equilibration can vary depending on the solvent and temperature and should be determined by preliminary experiments (e.g., by taking measurements at 12, 24, and 48 hours to see when the concentration plateaus).

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to maintain the experimental temperature. Immediately filter the solution using a syringe filter to remove any undissolved solid particles.

-

Gravimetric Analysis: Accurately weigh a clean, dry evaporating dish. Transfer the filtered saturated solution to the pre-weighed dish and record the total weight.

-

Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The drying should be continued until a constant weight is achieved.

-

Data Calculation:

-

Mass of the saturated solution = (Weight of dish + solution) - (Weight of empty dish)

-

Mass of the dissolved solute (tert-butyl 4-aminobenzoate) = (Weight of dish + dry solute) - (Weight of empty dish)

-

Mass of the solvent = Mass of the saturated solution - Mass of the dissolved solute

-

Solubility ( g/100g solvent): (Mass of dissolved solute / Mass of the solvent) * 100

-

Mole Fraction (x):

-

Moles of solute = Mass of dissolved solute / Molar mass of tert-butyl 4-aminobenzoate (193.24 g/mol )

-

Moles of solvent = Mass of the solvent / Molar mass of the solvent

-

x = Moles of solute / (Moles of solute + Moles of solvent)

-

-

-

Repeat: Repeat the experiment at different temperatures to obtain a solubility curve for each solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of tert-butyl 4-aminobenzoate.

Caption: Experimental workflow for solubility determination.

Conclusion

The solubility of tert-butyl 4-aminobenzoate in organic solvents is a fundamental property required for its effective use in research and industry. While comprehensive quantitative data is currently lacking in the literature, the experimental protocol detailed in this guide provides a robust method for its determination. The systematic collection and reporting of such data, using the provided template, will be invaluable to the scientific community, enabling more efficient process development and formulation design for this compound. It is recommended that researchers undertaking studies with tert-butyl 4-aminobenzoate perform these solubility measurements to fill the existing data gap.

References

Spectroscopic Profile of Tert-butyl 4-aminobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl 4-aminobenzoate (B8803810), a key intermediate in the synthesis of various organic molecules. This document is designed to assist researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development in the identification and characterization of this compound. The guide presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in clearly structured tables, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for tert-butyl 4-aminobenzoate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.78 | Doublet | 2H | Ar-H (ortho to -COOtBu) |

| 6.63 | Doublet | 2H | Ar-H (ortho to -NH₂) |

| 4.15 (broad) | Singlet | 2H | -NH₂ |

| 1.54 | Singlet | 9H | -C(CH₃)₃ |

Solvent: CDCl₃. Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 166.2 | C=O (Ester) |

| 150.8 | Ar-C (para to -COOtBu) |

| 131.5 | Ar-CH (ortho to -COOtBu) |

| 120.0 | Ar-C (ipso to -COOtBu) |

| 113.8 | Ar-CH (ortho to -NH₂) |

| 80.4 | -C (CH₃)₃ |

| 28.2 | -C(C H₃)₃ |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3465, 3355 | N-H stretch | Primary Amine (-NH₂) |

| 2975 | C-H stretch | tert-Butyl |

| 1690 | C=O stretch | Ester |

| 1605, 1515 | C=C stretch | Aromatic Ring |

| 1280 | C-O stretch | Ester |

| 1170 | C-N stretch | Aryl Amine |

Sample State: Solid (Attenuated Total Reflectance - ATR)

Mass Spectrometry (MS)

| m/z | Proposed Fragment |

| 193 | [M]⁺ (Molecular Ion) |

| 137 | [M - C₄H₈]⁺ |

| 120 | [M - C₄H₉O]⁺ |

| 92 | [C₆H₆N]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of tert-butyl 4-aminobenzoate (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is prepared in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. Spectra are recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed, and a larger number of scans is typically required.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid tert-butyl 4-aminobenzoate is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal. The spectrum is recorded over the range of 4000-400 cm⁻¹ by co-adding a number of scans to achieve a high-quality spectrum. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of tert-butyl 4-aminobenzoate in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column (e.g., a non-polar column like DB-5ms). The GC oven temperature is programmed to ensure elution of the compound. The eluent from the GC is introduced into the mass spectrometer, which is operated in electron ionization (EI) mode with a standard ionization energy of 70 eV. The mass spectrum is recorded over a mass-to-charge (m/z) range of approximately 40-400 amu.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like tert-butyl 4-aminobenzoate.

Caption: Workflow for Spectroscopic Analysis.

Synthesis of tert-butyl 4-aminobenzoate from 4-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 4-aminobenzoate (B8803810), a valuable intermediate in the pharmaceutical and chemical industries. The synthesis is presented as a two-step process commencing from 4-nitrobenzoic acid. This document details the experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to aid in comprehension and practical application.

Overview of the Synthetic Pathway

The synthesis of tert-butyl 4-aminobenzoate from 4-nitrobenzoic acid is efficiently achieved through a two-step reaction sequence:

-

Esterification: The first step involves the conversion of 4-nitrobenzoic acid to its tert-butyl ester, tert-butyl 4-nitrobenzoate (B1230335). This is accomplished through a direct esterification reaction.

-

Reduction: The subsequent step is the selective reduction of the nitro group of tert-butyl 4-nitrobenzoate to an amine, yielding the final product, tert-butyl 4-aminobenzoate.

This pathway is favored for its efficiency and the relative availability of the starting materials.

Experimental Protocols

The following protocols are detailed procedures for the synthesis of tert-butyl 4-aminobenzoate.

Step 1: Synthesis of Tert-Butyl 4-Nitrobenzoate

This procedure is adapted from a similar synthesis of a substituted tert-butyl nitrobenzoate and is expected to provide a high yield of the desired intermediate.

Materials:

-

4-Nitrobenzoic acid

-

Benzenesulfonyl chloride

-

Hexane

-

Ethyl acetate

-

Water

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-nitrobenzoic acid in pyridine.

-

Cool the solution in an ice bath to below 30°C.

-

Slowly add benzenesulfonyl chloride to the stirred solution, maintaining the temperature below 30°C. A precipitate may form towards the end of the addition. Additional pyridine can be added to improve stirring if necessary.

-

Stir the mixture for 30 minutes at this temperature.

-

Add tert-butanol dropwise over a period of 30 minutes, ensuring the temperature remains below 30°C.

-

Allow the reaction mixture to stir for an additional 2 hours.

-

Dilute the reaction mixture with a 4:1 solution of hexane:ethyl acetate.

-

Wash the organic layer with water to remove pyridine and other water-soluble impurities.

-

Separate the organic phase and concentrate it under reduced pressure to obtain the crude product.

-

The crude product can be further purified by crystallization.

Step 2: Synthesis of Tert-Butyl 4-Aminobenzoate

This protocol utilizes a catalytic hydrogenation method, a common and efficient way to reduce aromatic nitro groups.

Materials:

-

tert-Butyl 4-nitrobenzoate

-

Ethanol

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂) or a hydrogen source like ammonium (B1175870) formate.

-

Celite or another filtration aid.

Procedure:

-

In a hydrogenation vessel, dissolve tert-butyl 4-nitrobenzoate in ethanol.

-

Carefully add a catalytic amount of 10% Palladium on carbon to the solution.

-

Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude tert-butyl 4-aminobenzoate.

-

The product can be purified by recrystallization or column chromatography if necessary.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of tert-butyl 4-aminobenzoate.

Table 1: Esterification of 4-Nitrobenzoic Acid to Tert-Butyl 4-Nitrobenzoate (Adapted from a similar reaction)

| Parameter | Value | Reference |

| Reactants | ||

| 4-Nitrobenzoic Acid | 1.0 eq | Adapted Protocol |

| Pyridine | Solvent | Adapted Protocol |

| Benzenesulfonyl Chloride | 1.25 eq | Adapted Protocol |

| tert-Butanol | 1.0 eq | Adapted Protocol |

| Reaction Conditions | ||

| Temperature | < 30 °C | Adapted Protocol |

| Reaction Time | 2.5 hours | Adapted Protocol |

| Product | ||

| Yield of tert-butyl 3-methyl-4-nitrobenzoate | 97% | [1] |

Table 2: Reduction of Tert-Butyl 4-Nitrobenzoate to Tert-Butyl 4-Aminobenzoate

| Parameter | Value | Reference |

| Reactants | ||

| tert-Butyl 4-nitrobenzoate | 1.0 eq | General Protocol |

| Palladium on Carbon (10%) | catalytic | General Protocol |

| Hydrogen Source | H₂ gas or transfer agent | General Protocol |

| Reaction Conditions | ||

| Solvent | Ethanol or Methanol | General Protocol |

| Temperature | Room Temperature | General Protocol |

| Pressure (for H₂ gas) | ~50 psi | General Protocol |

| Product | ||

| Yield of Ethyl 4-aminobenzoate (from ethyl 4-nitrobenzoate) | 90% | [2] |

| Yield of 4-aminobenzoic acid (from 4-nitrobenzoic acid) | >96% | [3] |

Visualizations

The following diagrams illustrate the chemical pathway and the general experimental workflow.

Caption: Chemical synthesis pathway from 4-nitrobenzoic acid.

Caption: General experimental workflow for the two-step synthesis.

References

The Versatility of Tert-butyl 4-aminobenzoate: A Technical Guide for Synthetic Chemists

An In-depth Exploration of a Key Building Block in Pharmaceutical and Materials Science

Tert-butyl 4-aminobenzoate (B8803810) is a versatile bifunctional molecule that serves as a crucial starting material and intermediate in the synthesis of a wide array of complex organic structures. Its unique combination of a protected carboxylic acid and a reactive aniline (B41778) moiety makes it an invaluable tool for researchers, scientists, and professionals in drug development and materials science. The tert-butyl ester group provides robust protection for the carboxylic acid, allowing for selective transformations at the amino group, and can be readily deprotected under acidic conditions when required. This guide provides a comprehensive overview of the properties, synthesis, and diverse applications of tert-butyl 4-aminobenzoate as a synthetic building block, complete with experimental protocols and quantitative data.

Core Properties and Specifications

Tert-butyl 4-aminobenzoate is a stable, crystalline solid at room temperature. Its physical and chemical properties are summarized in the table below, providing a key reference for its use in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 18144-47-3 | [1][2] |

| Molecular Formula | C₁₁H₁₅NO₂ | [1][2] |

| Molecular Weight | 193.24 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 108-110 °C | [1] |

| Boiling Point | 322.4 °C at 760 mmHg | [1] |

| Density | 1.078 g/cm³ | [1] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; limited solubility in water.[2] | |

| Purity | ≥98.0% | [3] |

Synthesis of Tert-butyl 4-aminobenzoate

A common and efficient method for the synthesis of tert-butyl 4-aminobenzoate involves the reduction of its nitro precursor, tert-butyl 4-nitrobenzoate (B1230335).[4]

Experimental Protocol: Synthesis from Tert-butyl 4-nitrobenzoate[4]

Materials:

-

Tert-butyl 4-nitrobenzoate

-

Methanol (B129727) (MeOH)

-

Palladium on carbon (Pd/C, 10%)

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

Dissolve tert-butyl 4-nitrobenzoate (1.0 eq) in methanol.

-

Carefully add 10% Pd/C (0.1 eq by weight) to the solution.

-

Evacuate the reaction flask and purge with nitrogen gas. Repeat this cycle.

-

Evacuate the flask again and purge with hydrogen gas, maintaining a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction mixture vigorously at room temperature for 5 hours or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield tert-butyl 4-aminobenzoate as a white solid.

Quantitative Data:

| Reactant | Product | Yield |

| Tert-butyl 4-nitrobenzoate | Tert-butyl 4-aminobenzoate | Quantitative[4] |

Applications in Pharmaceutical Synthesis

The unique structural features of tert-butyl 4-aminobenzoate make it a valuable building block for the synthesis of various pharmaceutical agents. The presence of both a nucleophilic amino group and a protected carboxylic acid allows for its incorporation into complex molecular architectures.

Synthesis of Quinazoline (B50416) Derivatives: Precursors to Bioactive Molecules

Quinazolines are a class of heterocyclic compounds with a broad range of biological activities, including anticancer and anti-inflammatory properties. Tert-butyl 4-aminobenzoate can serve as a precursor to substituted anthranilic acids, which are key starting materials for the synthesis of quinazolin-4(3H)-ones.

Logical Workflow for Quinazoline Synthesis

Caption: A logical workflow for the synthesis of quinazoline derivatives from tert-butyl 4-aminobenzoate.

Experimental Protocol: Synthesis of a Quinazolin-4(3H)-one Derivative (Proposed)

This protocol outlines a potential multi-step synthesis of a quinazolin-4(3H)-one derivative starting from tert-butyl 4-aminobenzoate, based on established synthetic methodologies for similar compounds.

Step 1: N-Acetylation of tert-Butyl 4-aminobenzoate

-

Dissolve tert-butyl 4-aminobenzoate (1.0 eq) in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

-

Add acetic anhydride (1.1 eq) and a catalytic amount of a base like triethylamine (B128534) or pyridine.

-

Stir the reaction mixture at room temperature until TLC analysis indicates complete conversion.

-

Work up the reaction by washing with aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain tert-butyl 4-acetamidobenzoate.

Step 2: Directed Ortho-Metalation and Carboxylation

-

Dissolve the N-acetylated product (1.0 eq) in dry THF under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add a solution of s-butyllithium (s-BuLi, 2.2 eq) in cyclohexane (B81311) dropwise, followed by N,N,N',N'-tetramethylethylenediamine (TMEDA, 2.2 eq).

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Bubble dry carbon dioxide gas through the solution for 30 minutes.

-

Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the substituted anthranilic acid derivative.

Step 3: Cyclocondensation to form the Quinazolin-4(3H)-one

-

Mix the anthranilic acid derivative (1.0 eq) with an excess of formamide.

-

Heat the mixture at 150-160 °C for several hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and pour it into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure quinazolin-4(3H)-one derivative.

Applications in Polymer Chemistry

Tert-butyl 4-aminobenzoate is a valuable monomer precursor for the synthesis of functional polymers. The amino group can be readily modified to introduce a polymerizable moiety, such as an acrylamide (B121943) or a styrenic group. The resulting monomers can then be polymerized to create materials with tailored properties for applications in areas such as drug delivery, coatings, and specialty plastics.

Synthesis of a Polymerizable Acrylamide Monomer

A key step in utilizing tert-butyl 4-aminobenzoate in polymer synthesis is its conversion to a polymerizable monomer. This can be achieved by reacting the amino group with acryloyl chloride.

Experimental Workflow for Polymer Synthesis

Caption: Workflow for the synthesis of a functional polymer from tert-butyl 4-aminobenzoate.

Experimental Protocol: Synthesis and Polymerization of tert-Butyl 4-(acryloylamino)benzoate

Step 1: Synthesis of tert-Butyl 4-(acryloylamino)benzoate

Materials:

-

Tert-butyl 4-aminobenzoate

-

Acryloyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve tert-butyl 4-aminobenzoate (1.0 eq) and triethylamine (1.2 eq) in dry dichloromethane under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of acryloyl chloride (1.1 eq) in dry dichloromethane dropwise to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure tert-butyl 4-(acryloylamino)benzoate.

Step 2: Free Radical Polymerization

Materials:

-

tert-Butyl 4-(acryloylamino)benzoate (monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

Dissolve the monomer and a catalytic amount of AIBN (e.g., 1 mol% relative to the monomer) in the anhydrous solvent in a Schlenk flask.

-

De-gas the solution by several freeze-pump-thaw cycles.

-

Heat the reaction mixture at a specific temperature (e.g., 60-70 °C) for a designated period (e.g., 24 hours).

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).

-

Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Conclusion

Tert-butyl 4-aminobenzoate is a highly valuable and versatile building block in modern organic synthesis. Its unique bifunctional nature, with a protected carboxylic acid and a reactive amino group, allows for a wide range of selective chemical transformations. As demonstrated in this guide, it serves as a key precursor for the synthesis of complex pharmaceutical compounds like quinazolines and as a monomer for the creation of functional polymers. The straightforward synthesis of tert-butyl 4-aminobenzoate, coupled with its stability and predictable reactivity, ensures its continued importance in the fields of drug discovery and materials science. This guide provides a foundational understanding and practical protocols to encourage its broader application in the development of novel and functional molecules.

References

The Versatile Intermediate: A Technical Guide to tert-Butyl 4-Aminobenzoate in Drug Discovery

Introduction

Tert-butyl 4-aminobenzoate (B8803810) is a bifunctional organic compound that serves as a crucial intermediate and building block in the landscape of pharmaceutical research and development. Its strategic importance lies in the presence of two key functional groups: a primary aromatic amine and a sterically hindered tert-butyl ester. This unique arrangement allows for selective chemical modifications, making it an invaluable tool for medicinal chemists. The tert-butyl ester group effectively acts as a protecting group for the carboxylic acid of 4-aminobenzoic acid (PABA), a well-known structural motif in a variety of biologically active molecules.[1] This protection strategy enables reactions to be carried out on the amino group without interference from the acidic proton of the carboxylic acid, which can be deprotected under specific conditions later in the synthetic sequence. This guide provides an in-depth overview of the physicochemical properties, synthesis, and diverse applications of tert-butyl 4-aminobenzoate in the synthesis of pharmaceutical agents.

Physicochemical and Spectroscopic Data

The physical and chemical properties of tert-butyl 4-aminobenzoate are fundamental to its handling, storage, and application in synthesis. Key data is summarized below.

Table 1: Physicochemical Properties of tert-Butyl 4-Aminobenzoate

| Property | Value | Reference(s) |

| CAS Number | 18144-47-3 | [2][3][4] |

| Molecular Formula | C₁₁H₁₅NO₂ | [2][3][4] |

| Molecular Weight | 193.24 g/mol | [2][3] |

| Appearance | White to almost white crystalline powder | [2] |

| Melting Point | 108-110 °C | [2][3] |

| Assay | ≥98.0% | [3] |

| SMILES | CC(C)(C)OC(=O)c1ccc(N)cc1 | [2] |

| InChI | 1S/C11H15NO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,12H2,1-3H3 | [2] |

Table 2: Reference Spectroscopic Data for the Closely Related Analog, Ethyl 4-Aminobenzoate

Note: Specific ¹H and ¹³C NMR data for tert-butyl 4-aminobenzoate were not available in the surveyed literature. The data for the ethyl ester analog is provided for reference.

| Nucleus | Chemical Shift (δ) ppm | Reference |

| ¹H NMR | 6.64 (d, J = 8.8 Hz, 2H), 7.84 (dd, J = 8.4, 1.6 Hz, 1H), 4.32 (q), 1.37 (t) | [5] |

| ¹³C NMR | 168.6, 150.5, 134.1, 131.2, 116.7, 116.2, 110.7, 51.5 | [5] |

| MS (GC) | Mass spectrum available. | [6] |

Synthesis of tert-Butyl 4-Aminobenzoate

The most common method for the synthesis of tert-butyl 4-aminobenzoate is the acid-catalyzed esterification of 4-aminobenzoic acid with a tert-butyl source, typically tert-butanol (B103910) or isobutylene. This reaction is a variation of the Fischer esterification.[7]

General Experimental Protocol: Acid-Catalyzed Esterification

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-aminobenzoic acid (1.0 eq) and a suitable solvent such as dioxane or tetrahydrofuran.

-

Addition of Reagents: Add an excess of tert-butanol (3.0-5.0 eq) to the suspension.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure tert-butyl 4-aminobenzoate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. tert-Butyl 4-aminobenzoate = 98.0 NT 18144-47-3 [sigmaaldrich.com]

- 3. tert-Butyl 4-aminobenzoate = 98.0 NT 18144-47-3 [sigmaaldrich.com]

- 4. calpaclab.com [calpaclab.com]

- 5. rsc.org [rsc.org]

- 6. Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Solved Experiment description: 4-amino-benzoic acid | Chegg.com [chegg.com]

A Technical Guide to the Reactivity of the Amino Group in Tert-butyl 4-Aminobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-aminobenzoate (B8803810) is a vital intermediate in organic synthesis, finding extensive application in the pharmaceutical and agrochemical industries. Its utility stems from the presence of two key functional groups: a primary aromatic amino group and a tert-butyl ester. The tert-butyl group serves as a sterically bulky protecting group for the carboxylic acid, preventing its participation in reactions targeting the amino group and allowing for its selective deprotection under acidic conditions. This guide provides an in-depth analysis of the reactivity of the primary amino group, focusing on its nucleophilicity and basicity, and details experimental protocols for its key transformations.

Electronic and Steric Effects on Reactivity

The reactivity of the amino group in tert-butyl 4-aminobenzoate is modulated by the electronic effects of the para-substituted tert-butoxycarbonyl group. This group is moderately electron-withdrawing, which reduces the electron density on the aromatic ring and, consequently, the nucleophilicity and basicity of the amino group compared to aniline.

To quantify this electronic influence, the Hammett constant (σ) for a similar para-substituent, the ethoxycarbonyl group (-CO₂C₂H₅), can be used as a reasonable approximation.

Table 1: Physicochemical Properties Influencing Reactivity

| Property | Value/Description | Implication on Reactivity |

| pKa of Conjugate Acid | ~2.47 (estimated from butyl 4-aminobenzoate)[1] | The amino group is a weak base, requiring non-aqueous or strongly acidic conditions for protonation. |

| Hammett Constant (σₚ) | +0.45 (for -CO₂C₂H₅ as a proxy) | The tert-butoxycarbonyl group is electron-withdrawing, deactivating the ring towards electrophilic substitution and reducing the nucleophilicity of the amino group. |

The steric hindrance from the bulky tert-butyl group is minimal at the para-positioned amino group, allowing for relatively unhindered access by various reagents.

Key Reactions of the Amino Group

The amino group of tert-butyl 4-aminobenzoate undergoes a variety of characteristic reactions of primary aromatic amines, making it a versatile building block.

N-Acylation

N-acylation is a common reaction to form amides, which can be important pharmacophores or intermediates for further functionalization. The reaction proceeds by nucleophilic attack of the amino group on an acylating agent.

Experimental Protocol: N-Acetylation with Acetic Anhydride (B1165640)

-

Dissolution: Dissolve tert-butyl 4-aminobenzoate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (B128534) (1.2 eq) or pyridine, to the solution to act as an acid scavenger.

-

Acylation: Cool the mixture in an ice bath and add acetic anhydride (1.1 eq) dropwise with stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Diazotization and Sandmeyer Reactions

Diazotization of the primary amino group forms a highly versatile diazonium salt intermediate, which can be subsequently converted to a wide range of functional groups through Sandmeyer or related reactions.

Experimental Protocol: Diazotization followed by Sandmeyer Bromination

-

Diazotization:

-

Suspend tert-butyl 4-aminobenzoate (1.0 eq) in an aqueous solution of HBr (3.0 eq).

-

Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, dissolve copper(I) bromide (1.2 eq) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution with stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C until nitrogen evolution ceases.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.[2]

-

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. Tert-butyl 4-aminobenzoate can serve as the amine coupling partner with aryl halides or triflates to generate diarylamine structures.

Experimental Protocol: Coupling with an Aryl Bromide

-

Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.01-0.05 eq), a suitable phosphine (B1218219) ligand (e.g., XPhos, 0.02-0.10 eq), and a base such as NaOtBu or Cs₂CO₃ (1.4 eq).

-

Reagent Addition: Add the aryl bromide (1.0 eq) and tert-butyl 4-aminobenzoate (1.2 eq).

-

Solvent Addition: Add anhydrous toluene (B28343) or dioxane as the solvent.

-

Reaction: Seal the tube and heat the mixture at 80-110 °C with stirring for 12-24 hours, monitoring by TLC or GC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography.[3][4]

Conclusion

The amino group of tert-butyl 4-aminobenzoate exhibits predictable reactivity characteristic of a moderately deactivated primary aromatic amine. Its participation in a wide range of transformations, including acylation, diazotization, and palladium-catalyzed cross-coupling reactions, underscores its importance as a versatile building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The provided protocols offer robust starting points for the successful implementation of these key reactions.

References

- 1. Item - SYNTHESIS OF ACYL-THIOESTER ANALOGS AND THEIR APPLICATION IN KINETIC/STRUCTURE-FUNCTION STUDIES WITH C-C BOND REMODELING ENZYMES - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BJOC - Computational study of the rate constants and free energies of intramolecular radical addition to substituted anilines [beilstein-journals.org]

- 4. pubs.acs.org [pubs.acs.org]

The Tert-Butyl Ester: A Technical Guide to a Versatile Protecting Group in Chemical Synthesis

For Immediate Release

A Comprehensive Overview of the Stability, Reactivity, and Application of the Tert-Butyl Ester Protecting Group for Researchers, Scientists, and Drug Development Professionals.

The tert-butyl (t-Bu) ester is a cornerstone in the strategic protection of carboxylic acids throughout multi-step organic synthesis. Its widespread adoption in academic and industrial laboratories, particularly in the realms of pharmaceutical development and peptide chemistry, is a testament to its unique combination of robust stability and selective lability. This technical guide provides an in-depth exploration of the tert-butyl ester's behavior under a variety of chemical environments, offering a critical resource for optimizing synthetic routes and ensuring the integrity of complex molecular architectures.

Core Principles: Stability and Lability

The utility of the tert-butyl ester as a protecting group is rooted in its distinct steric and electronic properties. The bulky tertiary butyl group provides substantial steric hindrance around the ester carbonyl, rendering it remarkably stable to a wide array of nucleophiles and basic conditions. This inherent stability allows for a broad scope of chemical transformations to be performed on other parts of a molecule without premature cleavage of the protecting group.[1][2]

Conversely, the tert-butyl ester is readily cleaved under acidic conditions. This lability is attributed to the formation of a highly stable tertiary carbocation upon protonation of the ester oxygen, which then fragments to release the free carboxylic acid and isobutylene (B52900).[3] This clean and often quantitative deprotection under specific and mild acidic protocols underscores its value in orthogonal protection strategies.

Quantitative Stability and Cleavage Data

The stability and cleavage of the tert-butyl ester group are highly dependent on the specific reagents and reaction conditions employed. The following tables summarize quantitative data gathered from various sources to provide a comparative overview.

Table 1: Stability of the Tert-Butyl Ester Group Under Various Conditions

| Condition/Reagent | Stability | Observations and Notes |

| Basic Conditions | ||

| Aqueous NaOH, KOH, LiOH | Highly Stable | Saponification is generally not feasible due to steric hindrance preventing nucleophilic attack at the carbonyl carbon.[4] |

| Nucleophilic Conditions | ||

| Amines | Stable | Resistant to attack by primary and secondary amines. |

| Grignard Reagents (RMgX) | Stable | The steric bulk prevents addition to the carbonyl group.[5] |

| Reducing Conditions | ||

| Sodium Borohydride (NaBH₄) | Stable | Not susceptible to reduction by mild hydride reagents. |

| Lithium Aluminum Hydride (LiAlH₄) | Stable | Generally stable, though some reports suggest potential for slow reduction under harsh conditions. |

| Catalytic Hydrogenolysis (H₂, Pd/C) | Stable | The C-O bond is not cleaved under standard hydrogenolysis conditions, providing orthogonality with benzyl (B1604629) esters.[6] |

| Oxidizing Conditions | ||

| Potassium Permanganate (KMnO₄) | Generally Stable | The ester functionality is resistant to common oxidizing agents. |

Table 2: Quantitative Data for the Cleavage of Tert-Butyl Esters

| Reagent(s) | Solvent | Temperature (°C) | Time | Yield (%) | Notes and Selectivity |

| Brønsted Acids | |||||

| Trifluoroacetic Acid (TFA) (50%) | Dichloromethane (B109758) (DCM) | Room Temperature | 1 - 2 h | >95 | A very common and effective method, but can cleave other acid-labile groups like Boc.[7] |

| Hydrochloric Acid (HCl) (4 M) | Dioxane | Room Temperature | 30 min | >95 | Fast and efficient; has shown selectivity for Boc deprotection over tert-butyl esters in some cases.[8] |

| Sulfuric Acid (H₂SO₄) (stoichiometric) | Dichloromethane (DCM) | Room Temperature | 6 h | >99 | Effective for a range of substrates.[9] |

| Aqueous Phosphoric Acid (H₃PO₄) | - | 60 | 12 h | 90 | A milder and more environmentally benign option; selective for t-butyl esters over methyl esters.[7] |

| p-Toluenesulfonic Acid (p-TsOH) | Toluene (B28343) | 80 | 6 h | 85 | Selective for t-butyl esters over benzyl esters.[7] |

| Lewis Acids | |||||

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | a few hours to 24 h | Good yields | Offers chemoselectivity; can cleave t-butyl esters in the presence of PhF-protected amines.[10][11] |

| Other Methods | |||||

| Silica Gel | Toluene | Reflux | 2 h | 60-93 | A mild, heterogeneous method.[12][13] |

| Tris(4-bromophenyl)aminium radical cation / Triethylsilane | Dichloromethane (DCM) | Room Temperature | 40 min | ~95 | A mild, radical cation-mediated deprotection under neutral conditions.[14] |

Experimental Protocols

Detailed methodologies for the protection of carboxylic acids as tert-butyl esters and their subsequent deprotection are crucial for successful implementation in a synthetic workflow.

Protocol 1: Protection of a Carboxylic Acid using Isobutylene and Catalytic Sulfuric Acid

This method is a widely used and economical approach for the synthesis of tert-butyl esters.

Materials:

-

Carboxylic acid (1.0 eq)

-

Dichloromethane (DCM) or Dioxane

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.05 eq)

-

Liquefied isobutylene (excess, ~2.0 - 3.0 eq)

-

Pressurized reaction vessel or a thick-walled sealed tube

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a fume hood, dissolve the carboxylic acid in dichloromethane or dioxane in a suitable pressurized reaction vessel.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Carefully add the catalytic amount of concentrated sulfuric acid to the cooled solution with stirring.

-

Condense the required amount of isobutylene gas into the reaction vessel.

-

Seal the vessel and allow it to warm to room temperature. Stir the reaction mixture for 12-24 hours.

-

Upon completion (monitored by TLC), carefully vent the excess isobutylene in the fume hood.

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Extract the mixture with dichloromethane or ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude tert-butyl ester, which can be purified by column chromatography if necessary.[15]

Protocol 2: Deprotection of a Tert-Butyl Ester using Trifluoroacetic Acid (TFA)

This is a standard and highly effective method for tert-butyl ester cleavage.

Materials:

-

tert-Butyl ester-containing compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Toluene (for azeotropic removal of TFA)

Procedure:

-

Dissolve the tert-butyl ester in dichloromethane (e.g., at a concentration of 0.1 M).

-

In a fume hood, add an equal volume of trifluoroacetic acid to the solution (a 1:1 v/v mixture of DCM:TFA).

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor the progress by TLC or LC-MS.

-

Upon completion, remove the dichloromethane and excess TFA under reduced pressure using a rotary evaporator.

-

To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this step 2-3 times.

-

The resulting crude carboxylic acid can be purified by crystallization, precipitation, or column chromatography as needed.[7]

Protocol 3: Selective Deprotection of a Tert-Butyl Ester using Zinc Bromide (ZnBr₂)

This method offers a milder alternative to strong Brønsted acids and can provide chemoselectivity.

Materials:

-

tert-Butyl ester-containing compound

-

Anhydrous Dichloromethane (DCM)

-

Zinc Bromide (ZnBr₂, 1.5 - 2.0 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the tert-butyl ester in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Add zinc bromide to the solution and stir the resulting suspension at room temperature.

-

Monitor the reaction by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours depending on the substrate.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the mixture with dichloromethane or ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude carboxylic acid, which can be further purified as necessary.[15]

Visualizations of Key Processes

Graphical representations of reaction mechanisms and experimental workflows can provide a clearer understanding of the principles and applications of tert-butyl ester chemistry.

Conclusion

The tert-butyl ester protecting group is an indispensable tool in modern organic synthesis, offering a unique combination of stability and selective reactivity. Its resistance to basic and nucleophilic conditions, coupled with its clean and efficient cleavage under a variety of acidic protocols, provides chemists with a high degree of control in the construction of complex molecules. A thorough understanding of its stability profile, as outlined in this guide, is paramount for the strategic design and successful execution of synthetic routes in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. ivypanda.com [ivypanda.com]

- 3. Acids - Wordpress [reagents.acsgcipr.org]

- 4. homework.study.com [homework.study.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. UQ eSpace [espace.library.uq.edu.au]

- 12. researchgate.net [researchgate.net]

- 13. echemi.com [echemi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Incorporation of p-Aminobenzoic Acid into Peptides using Tert-butyl 4-Aminobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids is a key strategy in modern drug discovery and peptide science. p-Aminobenzoic acid (PABA), a constituent of folic acid, serves as a valuable building block for modifying peptides to enhance their pharmacological properties.[1][2] Introducing the PABA moiety can alter the peptide's conformation, stability, and receptor-binding affinity. Tert-butyl 4-aminobenzoate (B8803810) is a convenient precursor for this purpose, with its carboxyl group protected by an acid-labile tert-butyl (tBu) group, making it fully compatible with the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[3][4][5]

This document provides detailed application notes and protocols for the use of tert-butyl 4-aminobenzoate in peptide synthesis. It covers the necessary Fmoc protection of the PABA building block, its incorporation into a peptide sequence via SPPS, and the final deprotection and cleavage from the resin.

Core Principles

The use of tert-butyl 4-aminobenzoate in Fmoc/tBu SPPS is based on an orthogonal protection scheme. The synthesis workflow involves three main stages:

-

Preparation of the Building Block: The amino group of tert-butyl 4-aminobenzoate is protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This step yields Fmoc-p-aminobenzoic acid tert-butyl ester (Fmoc-PABA(tBu)-OH), making it ready for use in a standard Fmoc-SPPS workflow.

-

Solid-Phase Peptide Synthesis: The Fmoc-PABA(tBu)-OH is coupled to the N-terminus of the growing peptide chain on a solid support. The standard SPPS cycle of Fmoc deprotection with a mild base (e.g., piperidine) and coupling of the next Fmoc-amino acid is repeated to elongate the peptide.[4]

-

Cleavage and Deprotection: In the final step, the peptide is cleaved from the solid support, and all acid-labile side-chain protecting groups, including the tert-butyl ester of the PABA moiety, are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA).[4][5]

Experimental Protocols

Protocol 1: Synthesis of Fmoc-p-aminobenzoic acid tert-butyl ester (Fmoc-PABA(tBu)-OH)

This protocol describes the N-terminal protection of tert-butyl 4-aminobenzoate with an Fmoc group.

Materials:

-

Tert-butyl 4-aminobenzoate

-